molecular formula C15H20N2O4S2 B2976608 (E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1798399-44-6

(E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2976608
CAS No.: 1798399-44-6
M. Wt: 356.46
InChI Key: CFSIDZFQPXUSPP-SNAWJCMRSA-N
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Description

(E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining a thiophene-acryloyl group, a piperidine sulfonamide core, and a methylacetamide side chain. Its design is characteristic of modern covalent inhibitors, where the α,β-unsaturated acryloyl moiety can act as a Michael acceptor for selective covalent binding to cysteine thiols in enzyme active sites . The thiophene ring is a privileged structure in pharmaceuticals, known to contribute to favorable pharmacokinetic properties and target binding . This molecule is primarily valued as a chemical scaffold for developing novel therapeutics. Its potential research applications include the inhibition of disease-relevant enzymes that possess nucleophilic catalytic residues, such as glutathione S-transferases (GSTs) . The piperidine-sulfonamide core is a motif found in compounds targeting a diverse range of biological targets, suggesting broad utility in hit-to-lead optimization campaigns . Researchers can utilize this compound to explore new mechanisms in oncology, given the established role of covalent inhibitors in targeting pro-survival pathways in cancer cells . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-16-14(18)11-23(20,21)13-6-8-17(9-7-13)15(19)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3,(H,16,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSIDZFQPXUSPP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name (CAS/ID) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
(E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide Thiophen-2-yl, N-methylacetamide C₁₆H₁₉N₂O₄S₂ ~367.5 Thiophene enhances π-π interactions; acryloyl group stabilizes conformation.
(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (1798414-76-2) Benzo[d][1,3]dioxol-5-yl C₁₈H₂₂N₂O₆S 394.4 Benzodioxole increases electron density; higher MW may reduce bioavailability.
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide (941990-76-7) 4-Chlorophenyl, 4-ethylphenyl C₂₁H₂₅ClN₂O₃S 421.0 Chlorine enhances lipophilicity; ethylphenyl may improve membrane permeability.
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide 4-(Methylsulfonyl)phenyl C₂₉H₃₃N₂O₃S 513.7 Methylsulfonyl group is electron-withdrawing; diphenylpropyl adds steric bulk.
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide (878060-00-5) Indol-3-yl, trifluoromethylphenyl C₂₅H₂₆F₃N₃O₄S 521.6 Trifluoromethyl enhances hydrophobicity; indole enables hydrogen bonding.

Key Research Findings

  • Activity Trends : Bulky substituents (e.g., diphenylpropyl) reduce conformational flexibility but improve target specificity .
  • Bioisosteric Replacements : Replacing thiophene with benzodioxole () or pyrazole () alters electronic profiles, affecting binding kinetics.
  • Solubility Challenges : Higher molecular weights (>500 g/mol) correlate with reduced aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the standard synthetic routes for (E)-N-methyl-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Piperidine sulfonamide intermediates are prepared by reacting piperidin-4-yl derivatives with sulfonyl chlorides in dichloromethane (DCM) or ethanol, using bases like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts .
  • Step 2 : Thiophene acryloyl groups are introduced via nucleophilic acyl substitution or Michael addition. For example, 3-(thiophen-2-yl)acryloyl chloride may react with the piperidine sulfonamide intermediate under reflux conditions .
  • Purification : Crude products are purified via column chromatography (silica gel) or recrystallization from ethanol/dioxane mixtures, yielding ~60–85% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with sulfonyl protons appearing at δ 3.1–3.5 ppm and thiophene protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) .

Q. How is crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Data collection involves synchrotron radiation or lab-based diffractometers. WinGX and ORTEP are used for visualization and geometry analysis .

Q. What are the primary pharmacological targets of this compound?

Based on structural analogs (e.g., piperidine sulfonamides), potential targets include soluble epoxide hydrolase (sEH) and opioid receptors. Computational docking studies suggest interactions with sEH’s catalytic triad (Asp335, Tyr466, Tyr485) via hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Solvent Selection : DCM improves reactivity over ethanol due to better solubility of sulfonyl chlorides.
  • Catalysis : Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation .
  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .
  • Real-Time Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, enabling timely quenching .

Q. How to resolve contradictions in NMR and MS data during characterization?

  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) clarify ambiguous proton signals.
  • 2D NMR : COSY and HSQC distinguish overlapping piperidine/thiophene protons .
  • High-Resolution MS : Resolves isobaric interferences (e.g., distinguishing [M+H]⁺ from [M+Na]⁺) .
  • X-ray Crystallography : Validates stereochemistry when spectral data are inconclusive .

Q. What computational methods predict the compound’s binding affinity to sEH?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions using AMBER or GROMACS. Parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the thiophene acryloyl group .

Q. How to address discrepancies in biological activity across in vitro assays?

  • Assay Conditions : Standardize cell lines (e.g., HEK293 for sEH) and buffer pH (7.4 ± 0.2) to minimize variability .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamides) that may interfere with activity .
  • Control Compounds : Use known sEH inhibitors (e.g., EC5026) as benchmarks for IC₅₀ comparisons .

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